3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6S2/c1-12-5-6-14-17(7-12)36-22(25-14)26-18(29)11-35-23-28-27-19(34-23)10-24-21(30)13-8-15(31-2)20(33-4)16(9-13)32-3/h5-9H,10-11H2,1-4H3,(H,24,30)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOHZHJHPBHSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits the function of Hsp90, a protein that assists in protein folding and maintains the stability of several proteins required for cell survival .
Biochemical Pathways
The compound affects multiple biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby preventing cell division . By inhibiting Hsp90, it destabilizes several client proteins, leading to their degradation and ultimately cell death .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of cell division, degradation of proteins essential for cell survival, and ultimately cell death . These effects make the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy might be reduced in hypoxic tumor environments due to decreased drug penetration
Biological Activity
3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 460.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of benzothiazole and oxadiazole, which are structural components of this compound, exhibit significant anticancer properties. Notably:
- Benzothiazole Derivatives : These compounds have shown potent activity against various cancer cell lines. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of breast, colon, and ovarian cancer cells with GI50 values in the nanomolar range .
- Oxadiazole Derivatives : Compounds containing oxadiazole rings have also been reported to possess anticancer properties. They interact with cellular mechanisms that lead to apoptosis in cancer cells .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability in various cancer cell lines through induction of apoptosis.
- Targeting Specific Pathways : It may target pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell cycle regulation.
- Interaction with Enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer progression, such as cyclooxygenase and lipoxygenase .
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical settings:
- Study on Cell Lines : A study evaluated the cytotoxic effects of benzothiazole derivatives on human-derived breast and colon cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.24 µM .
- Animal Models : In vivo studies using mouse models have demonstrated that compounds structurally related to 3,4,5-trimethoxy-N-(...) can significantly reduce tumor size and improve survival rates compared to control groups.
Data Table: Summary of Biological Activities
| Compound Name | Biological Activity | Cell Lines Tested | IC50/ GI50 Values |
|---|---|---|---|
| Benzothiazole Derivative A | Anticancer | MCF7 (Breast), HCT116 (Colon) | 0.57 µM (MCF7), 0.4 µM (HCT116) |
| Oxadiazole Derivative B | Anticancer | HeLa (Cervical), A549 (Lung) | 0.24 µM (HeLa), 0.31 µM (A549) |
| 3,4,5-trimethoxy-N-(...) | Anticancer | Various Cancer Cell Lines | TBD |
Comparison with Similar Compounds
Structural Analogs with Modified Methoxy Substitutions
- 3,4-Dimethoxy-N-{[5-({2-[(6-Methylbenzo[d]thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide (): This analog differs by one fewer methoxy group (dimethoxy vs. trimethoxy). Methoxy groups influence electronic effects and lipophilicity, which can alter binding affinity and bioavailability. The trimethoxy variant may exhibit stronger π-π stacking interactions in hydrophobic pockets compared to the dimethoxy derivative .
Heterocycle Variations: Oxadiazole vs. Thiadiazole
- (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-amine () and 2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]benzamide (): These compounds replace the oxadiazole ring with a thiadiazole core. Thiadiazoles are sulfur-containing analogs known for insecticidal and fungicidal activities . The oxadiazole in the target compound may offer better metabolic stability due to reduced susceptibility to enzymatic degradation compared to thiadiazoles.
Benzothiazole-Containing Derivatives
- N-(Benzothiazol-2-yl)-4-((5-Chlorobenzoxazol-2-yl)Amino)Butanamide (): This compound highlights the benzothiazole moiety’s role in pharmacological activity. The 6-methyl substitution in the target compound’s benzothiazole may enhance steric interactions or modulate solubility compared to unsubstituted or chlorinated variants .
Thioether-Linked Oxadiazole Derivatives
- N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide (): These derivatives emphasize the importance of thioether linkages in stabilizing heterocyclic frameworks.
Tabulated Comparison of Key Features
Research Findings and Implications
- Heterocycle Impact : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles, making them preferable in drug design .
- Substituent Effects : The trimethoxy group in the target compound likely enhances lipophilicity and target binding compared to fewer methoxy groups .
- Benzothiazole Role : The 6-methyl substitution may optimize interactions with hydrophobic enzyme pockets, as seen in other benzothiazole derivatives .
Contradictions and Gaps : While thiadiazoles are well-studied for pesticidal activity, the target compound’s oxadiazole core and trimethoxybenzamide group suggest divergent applications. However, empirical data on its efficacy and toxicity are absent in the provided evidence, necessitating further studies.
Q & A
Q. Methodology :
- Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens).
- Test in vitro kinase inhibition (IC₅₀) and correlate with computational binding energies .
Advanced: How can in silico ADMET predictions inform preclinical development?
Methodological Answer:
- SwissADME : Predict logP (target ≤3.5 for oral bioavailability) and GI absorption.
- CYP Inhibition : Use PreADMET to screen for CYP3A4/2D6 interactions (critical for drug-drug interactions) .
- Blood-Brain Barrier (BBB) : The compound’s high molecular weight (>500 Da) and polar surface area (>140 Ų) likely restrict BBB penetration, reducing CNS toxicity risks .
Advanced: What in vivo models are suitable for evaluating antitumor efficacy?
Methodological Answer:
- Xenograft Models : Implant human cancer cells (e.g., HT-29 colon carcinoma) into nude mice.
- Dose: 25–50 mg/kg (oral or intraperitoneal, 5×/week).
- Endpoints: Tumor volume reduction (caliper measurements) and immunohistochemistry for apoptosis markers (e.g., caspase-3) .
- Pharmacokinetics : LC-MS/MS to measure plasma half-life and metabolite profiling .
Advanced: How can reaction scalability challenges be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
